(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-methoxyphenyl)methyl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also contains a methoxyphenyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-methoxyphenyl)methyl]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the methoxyphenylmethyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-methoxyphenyl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-methoxyphenyl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-methoxyphenyl)methyl]propanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- Fmoc-Phe-OH
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-methoxyphenyl)methyl]propanoic acid is unique due to the presence of both the Fmoc protecting group and the methoxyphenyl group. This combination provides the compound with distinct chemical properties, making it valuable in peptide synthesis and other research applications.
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
HMNIRDAFWMQJIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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